3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
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Overview
Description
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, acetoxy, and keto groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process may also involve protection and deprotection steps to ensure selective acetylation of the desired hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to provide a more sustainable and scalable method for the synthesis of acetylated compounds, including this compound . These systems allow for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a diketone, while reduction of the keto group may produce a diol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose exerts its effects involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative, which can then participate in further biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles allows it to modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Unlike some similar compounds, it features both hydroxyl and keto groups, allowing for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-2-hydroxy-6-oxohexyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-7(14)18-6-10(17)12(20-9(3)16)11(4-5-13)19-8(2)15/h5,10-12,17H,4,6H2,1-3H3/t10-,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSANCDQNZBMCX-IJLUTSLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(CC=O)OC(=O)C)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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